molecular formula C18H20N6O B7024171 4-[[1-[(6-Methylquinolin-3-yl)methyl]triazol-4-yl]methyl]piperazin-2-one

4-[[1-[(6-Methylquinolin-3-yl)methyl]triazol-4-yl]methyl]piperazin-2-one

Cat. No.: B7024171
M. Wt: 336.4 g/mol
InChI Key: IGUOUSXAKWXMOW-UHFFFAOYSA-N
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Description

4-[[1-[(6-Methylquinolin-3-yl)methyl]triazol-4-yl]methyl]piperazin-2-one is a complex organic compound that features a quinoline ring, a triazole ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-[(6-Methylquinolin-3-yl)methyl]triazol-4-yl]methyl]piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through a Skraup synthesis.

    Formation of the Triazole Ring: The triazole ring can be formed via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The quinoline and triazole intermediates can be coupled using a suitable linker, such as a methylene bridge.

    Formation of the Piperazine Ring: The final step involves the formation of the piperazine ring, which can be achieved through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to speed up the reactions.

    Solvents: Choosing appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring.

    Reduction: Reduction reactions can occur at various sites, potentially altering the triazole or piperazine rings.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can modify the functional groups attached to the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, compounds with quinoline and triazole rings are often studied for their potential antimicrobial, antiviral, and anticancer activities. The piperazine ring can enhance the compound’s ability to interact with biological targets.

Medicine

In medicine, such compounds may be investigated as potential drug candidates. Their ability to interact with enzymes, receptors, and other proteins makes them promising for therapeutic applications.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[[1-[(6-Methylquinolin-3-yl)methyl]triazol-4-yl]methyl]piperazin-2-one would depend on its specific biological target. Generally, compounds with similar structures may:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.

    Disrupt Cellular Processes: Interfere with DNA replication, protein synthesis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Triazole Derivatives: Such as fluconazole and itraconazole, used as antifungal agents.

    Piperazine Derivatives: Such as piperazine citrate, used as an anthelmintic.

Uniqueness

What sets 4-[[1-[(6-Methylquinolin-3-yl)methyl]triazol-4-yl]methyl]piperazin-2-one apart is its unique combination of these three rings, potentially offering a broader range of biological activities and applications.

Properties

IUPAC Name

4-[[1-[(6-methylquinolin-3-yl)methyl]triazol-4-yl]methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13-2-3-17-15(6-13)7-14(8-20-17)9-24-11-16(21-22-24)10-23-5-4-19-18(25)12-23/h2-3,6-8,11H,4-5,9-10,12H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUOUSXAKWXMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)CN3C=C(N=N3)CN4CCNC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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